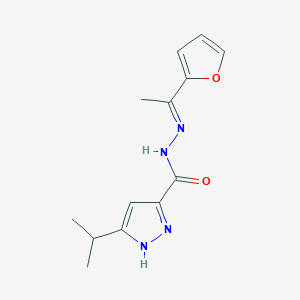![molecular formula C27H28ClNO3S2 B11672428 (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)
(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un noyau de thiazolidinone, connu pour ses diverses activités biologiques, notamment les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes :
Formation du noyau de thiazolidinone : L’étape initiale implique la réaction d’un aldéhyde approprié avec de la thiosemicarbazide pour former un intermédiaire de thiosemicarbazone. Cet intermédiaire est ensuite cyclisé à l’aide d’un catalyseur acide approprié pour produire le noyau de thiazolidinone.
Réactions de substitution : Le noyau de thiazolidinone subit des réactions de substitution pour introduire les groupes prop-2-en-1-yl et 5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidène. Ces réactions nécessitent généralement l’utilisation de bases fortes et de solvants spécifiques pour obtenir des rendements élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one : peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts pour former des sulfoxydes ou des sulfones.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium pour produire les alcools ou les amines correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux parties benzylidène et thiazolidinone.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols et les alcools peuvent être utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
This compound : a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anti-inflammatoires potentielles.
Médecine : Exploré pour son activité anticancéreuse, en particulier pour cibler des lignées cellulaires cancéreuses spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
(5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut cibler des enzymes ou des récepteurs impliqués dans des processus cellulaires tels que la prolifération cellulaire et l’apoptose.
Voies impliquées : Il peut moduler les voies de signalisation liées à l’inflammation, au stress oxydatif et à la régulation du cycle cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- Ethyl acetoacetate
Unicité
(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one : se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des activités biologiques et une réactivité chimique spécifiques. Son noyau de thiazolidinone est particulièrement remarquable pour sa polyvalence en chimie médicinale.
Propriétés
Formule moléculaire |
C27H28ClNO3S2 |
|---|---|
Poids moléculaire |
514.1 g/mol |
Nom IUPAC |
(5Z)-5-[[5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28ClNO3S2/c1-2-14-29-26(30)25(34-27(29)33)18-21-17-22(28)10-13-24(21)32-16-15-31-23-11-8-20(9-12-23)19-6-4-3-5-7-19/h2,8-13,17-19H,1,3-7,14-16H2/b25-18- |
Clé InChI |
PKQKYTSLGRKQDL-BWAHOGKJSA-N |
SMILES isomérique |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4)/SC1=S |
SMILES canonique |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672347.png)
![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672351.png)
![N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672355.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11672361.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11672377.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)

